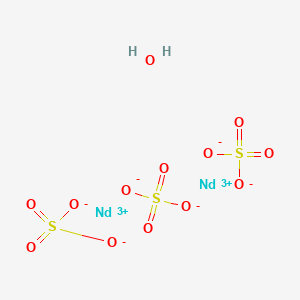
S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are generally stable compounds. They are polar due to the presence of the sulfur and nitrogen atoms, which can also make them somewhat soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The antimicrobial potential of compounds related to S-(2-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate has been a subject of interest in scientific research. Novel Schiff bases synthesized using related compounds have exhibited significant antimicrobial activity. These compounds have been synthesized through multi-step reactions, including Gewald synthesis and Vilsmeier-Haack reaction, and have shown excellent in vitro antimicrobial activity against various bacterial strains, outperforming other derivatives in their efficacy (Puthran et al., 2019).
Anticancer and HIV Properties
Research into the synthesis and pharmacological evaluation of pyrazolines based thiazolidin-4-one derivatives, closely related to the compound , has revealed promising properties against cancer and HIV. These compounds have demonstrated significant anticancer activity and are considered as potential therapeutic agents due to their physical and spectral properties, which confirm their structure and contribute to their biological activity (Patel et al., 2013).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives, substituted with groups containing related chemical structures, has shown remarkable potential for photodynamic therapy (PDT) in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for PDT (Pişkin et al., 2020).
Synthesis of Novel Organic Compound Thin Films
The development of novel organic compound thin films derived from closely related compounds has been explored for optoelectronic applications. Through effective synthesis protocols, these compounds have been characterized and optimized using various analytical and computational methods, showing potential in optoelectronic implementations due to their suitable optical bandgaps (Thabet et al., 2020).
Antifungal Activity
Further investigations have focused on the antifungal activity of novel derivatives, demonstrating their effectiveness against important types of fungi. This research highlights the potential of these compounds to be developed into useful antifungal agents, providing a basis for future studies on their biological applications (Jafar et al., 2017).
Mecanismo De Acción
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It is known that thiazole-containing molecules can behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been known to activate or stop various biochemical pathways .
Result of Action
Thiazole-containing molecules can have various effects on the physiological system .
Direcciones Futuras
Propiedades
IUPAC Name |
S-[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-9(17)20-8-13(18)16-14-15-12(7-21-14)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZACRMELYFBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)
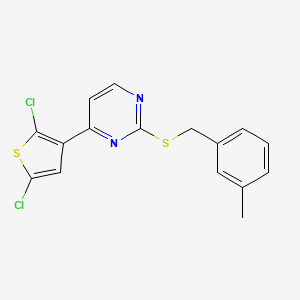
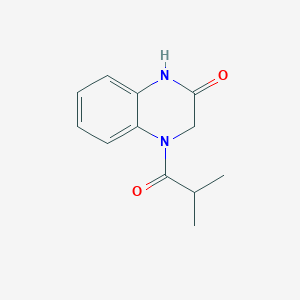

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)
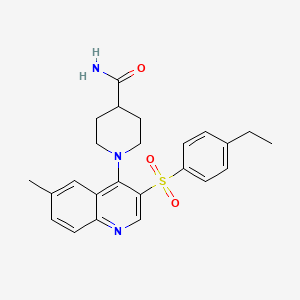
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)
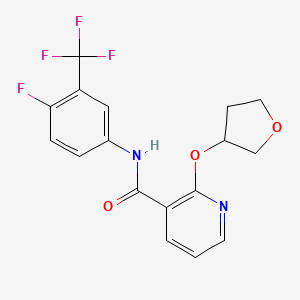
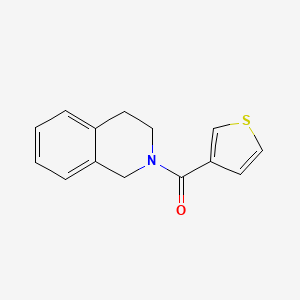
![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)
![3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2579024.png)

